![molecular formula C19H30N2O6 B15155799 2-[(Tert-butoxycarbonyl)amino]-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}butanoic acid](/img/structure/B15155799.png)
2-[(Tert-butoxycarbonyl)amino]-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Dab(Dde)-OH, also known as N-Boc-N’-Dde-1,4-diaminobutane, is a chemical compound used primarily in peptide synthesis. It is a derivative of 1,4-diaminobutane, where the amino groups are protected by tert-butoxycarbonyl (Boc) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) groups. These protecting groups are crucial in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dab(Dde)-OH typically involves the protection of 1,4-diaminobutane. The process begins with the selective protection of one amino group using the Boc group, followed by the protection of the second amino group with the Dde group. The reaction conditions often involve the use of organic solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for Boc protection and Dde chloride for Dde protection.
Industrial Production Methods
Industrial production of Boc-Dab(Dde)-OH follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-Dab(Dde)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Dde protecting groups under acidic and basic conditions, respectively.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Coupling Reactions: Formation of peptide bonds with carboxylic acids or activated esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrazine for Dde removal.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Coupling: Carbodiimides like EDC or DCC in the presence of a coupling agent like HOBt.
Major Products
Deprotected Amines: Resulting from the removal of Boc and Dde groups.
Peptides: Formed through coupling reactions with carboxylic acids.
Scientific Research Applications
Boc-Dab(Dde)-OH is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of peptide-based probes and inhibitors.
Medicine: For the development of peptide drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-Dab(Dde)-OH primarily involves its role as a protected diamine. The protecting groups prevent unwanted reactions during synthesis, allowing for selective deprotection and subsequent functionalization. The Boc group is removed under acidic conditions, while the Dde group is removed under basic conditions, revealing the reactive amine groups for further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Boc-Dab-OtBu: Another protected form of 1,4-diaminobutane with tert-butoxycarbonyl and tert-butyl groups.
Boc-Dab-Fmoc: A derivative with Boc and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
Uniqueness
Boc-Dab(Dde)-OH is unique due to the combination of Boc and Dde protecting groups, which offer orthogonal deprotection strategies. This allows for greater flexibility in multi-step synthesis compared to compounds with only Boc or Fmoc protection.
Properties
Molecular Formula |
C19H30N2O6 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C19H30N2O6/c1-11(15-13(22)9-19(5,6)10-14(15)23)20-8-7-12(16(24)25)21-17(26)27-18(2,3)4/h12,22H,7-10H2,1-6H3,(H,21,26)(H,24,25) |
InChI Key |
NKFOGFBBBAQNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B15155718.png)
![N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B15155734.png)
![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-](/img/structure/B15155735.png)
![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15155746.png)
![N-{[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B15155753.png)
![N-(4-chlorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B15155758.png)
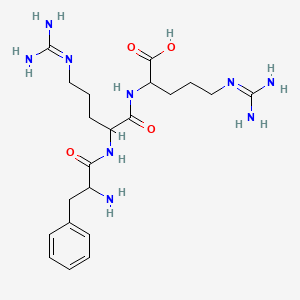
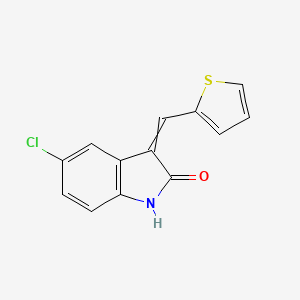
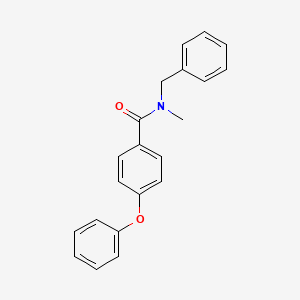
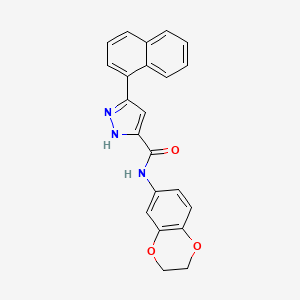
![N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B15155786.png)
![N-(2-chlorobenzyl)-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155789.png)
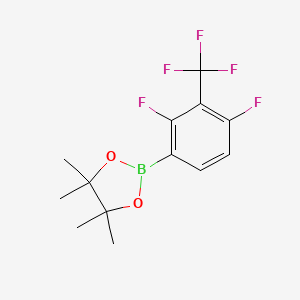
![N-(5-fluoro-2-methylphenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15155794.png)
